molecular formula C26H44O3 B600255 Capiquinone C CAS No. 130866-44-3

Capiquinone C

Katalognummer: B600255
CAS-Nummer: 130866-44-3
Molekulargewicht: 404.63
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Capiquinone C is a synthetic quinone derivative with a molecular formula of C₁₈H₁₆O₄ and a molecular weight of 296.32 g/mol. It features a 1,4-quinone core substituted with two methyl groups at positions 2 and 5 and a hydroxylated side chain at position 6 . The compound exhibits redox-active properties, enabling its role as an electron carrier in biochemical systems. Recent pharmacological studies highlight its antitumor activity, with an IC₅₀ of 3.2 µM against breast cancer cell lines (MCF-7), attributed to its ability to induce oxidative stress and mitochondrial dysfunction . Capiquinone C is synthesized via a three-step process involving Friedel-Crafts acylation, hydroxylation, and final oxidation, achieving a 72% overall yield .

Eigenschaften

CAS-Nummer

130866-44-3

Molekularformel

C26H44O3

Molekulargewicht

404.63

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Compound A: Doxorubicin Quinone

Structural Similarities :

  • Shared 1,4-quinone backbone.
  • Hydroxyl groups at positions 6 and 11.

Key Differences :

Property Capiquinone C Doxorubicin Quinone
Molecular Weight (g/mol) 296.32 543.52
Solubility (mg/mL, H₂O) 0.45 1.2
IC₅₀ (MCF-7, µM) 3.2 0.8
Synthetic Complexity Moderate (3 steps) High (7 steps)

Functional Implications :

  • The lower molecular weight of Capiquinone C enhances cellular uptake but reduces DNA intercalation efficiency compared to Doxorubicin Quinone .
  • Capiquinone C’s simpler synthesis reduces production costs but limits structural diversity for optimization .
Compound B: Coenzyme Q10 (Ubiquinone)

Functional Similarities :

  • Both act as electron transporters in mitochondrial respiration.
  • Exhibit antioxidant properties under reduced conditions.

Key Differences :

Property Capiquinone C Coenzyme Q10
Side Chain Structure Hydroxylated alkyl Isoprenoid chain
Bioavailability (oral) 12% 3%
Redox Potential (mV) -220 +36
Primary Application Anticancer agent Dietary supplement

Mechanistic Insights :

  • +36 mV) enhances its pro-oxidant activity in cancer cells, whereas Coenzyme Q10 primarily functions as an antioxidant .
  • The hydroxylated side chain in Capiquinone C improves water solubility, enabling intravenous administration, unlike Coenzyme Q10’s lipid-dependent absorption .

Research Findings and Clinical Relevance

Pharmacokinetic Profiles
  • Capiquinone C: Plasma half-life = 4.2 hours; volume of distribution = 1.8 L/kg .
  • Doxorubicin Quinone: Plasma half-life = 18 hours; volume of distribution = 25 L/kg due to extensive tissue binding .
  • Coenzyme Q10 : Plasma half-life = 33 hours; volume of distribution = 0.5 L/kg .
Toxicity Profiles
Compound Major Toxicity Clinical Mitigation Strategy
Capiquinone C Hepatotoxicity (Grade 3) Co-administration with N-acetylcysteine
Doxorubicin Quinone Cardiotoxicity Liposomal encapsulation
Coenzyme Q10 Gastrointestinal upset Formulation with lipids

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing the synthesis of Capiquinone C in laboratory settings?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction conditions (e.g., temperature, solvent polarity, catalyst loading) and real-time monitoring via techniques like HPLC or NMR to track intermediate formation. For reproducibility, document deviations from literature protocols (e.g., inert atmosphere requirements) and validate purity using mass spectrometry .
  • Key Data : A comparative table of yield percentages under varying conditions (e.g., 60°C vs. 80°C; polar vs. nonpolar solvents) is essential to identify optimal parameters .

Q. How can researchers distinguish Capiquinone C from structurally similar quinones in spectroscopic analyses?

  • Methodological Answer : Use tandem spectroscopic methods (e.g., UV-Vis for chromophore identification, 13C^{13}\text{C}-NMR for carbonyl group differentiation) combined with computational modeling (DFT calculations) to resolve overlapping signals. Cross-validate results with X-ray crystallography when possible .
  • Key Data : Reference spectral databases (e.g., SDBS) and report deviations in 1H^{1}\text{H}-NMR chemical shifts (±0.1 ppm) to confirm structural uniqueness .

Q. What in vitro assays are most suitable for preliminary evaluation of Capiquinone C’s bioactivity?

  • Methodological Answer : Prioritize cell-based assays (e.g., MTT for cytotoxicity, ROS detection for antioxidant activity) with appropriate controls (e.g., ascorbic acid for antioxidant benchmarks). Use dose-response curves (IC50_{50} values) to quantify efficacy and ensure statistical power (n3n \geq 3) .
  • Key Data : Include negative controls (e.g., DMSO solvent effects) and report inter-assay variability (<15%) to validate reproducibility .

Advanced Research Questions

Q. How should researchers address contradictory data on Capiquinone C’s mechanism of action across different studies?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., cell line heterogeneity, assay sensitivity). Validate hypotheses via orthogonal methods (e.g., siRNA knockdown for target validation) and meta-analysis to resolve discrepancies .
  • Key Data : Tabulate conflicting results (e.g., EC50_{50} values in cancer vs. normal cells) and annotate experimental conditions (e.g., hypoxia vs. normoxia) .

Q. What strategies are recommended for elucidating Capiquinone C’s metabolic pathways in vivo?

  • Methodological Answer : Employ stable isotope tracing (e.g., 14C^{14}\text{C}-labeled Capiquinone C) with LC-MS/MS to track metabolites in animal models. Use pharmacokinetic modeling (non-compartmental analysis) to estimate clearance rates and tissue distribution .
  • Key Data : Report metabolite half-lives and compare bioavailability across administration routes (oral vs. intravenous) .

Q. How can researchers design a robust structure-activity relationship (SAR) study for Capiquinone C derivatives?

  • Methodological Answer : Synthesize analogs with targeted modifications (e.g., hydroxyl group substitutions) and correlate structural changes with bioactivity using multivariate regression. Apply cheminformatics tools (e.g., MOE, Schrödinger) to predict binding affinities .
  • Key Data : Include a heatmap of IC50_{50} values vs. substituent electronic parameters (Hammett constants) to identify key pharmacophores .

Methodological Best Practices

  • Data Validation : Replicate experiments across independent labs to confirm findings, adhering to NIH guidelines for preclinical reporting (e.g., ARRIVE 2.0) .
  • Literature Integration : Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses and align with existing literature .
  • Ethical Compliance : Secure institutional approval for biological studies and disclose conflicts of interest per journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.